
Selenium, ion(4+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Selenium in the +4 oxidation state, commonly referred to as selenium(IV) or Se4+, is a significant compound in the realm of chemistry. Selenium is a nonmetal element with the atomic number 34 and is part of the chalcogen group in the periodic table. Selenium compounds, including those in the +4 oxidation state, play crucial roles in various industrial, biological, and environmental processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Selenium(IV) compounds can be synthesized through several methods. One common approach involves the oxidation of elemental selenium. For instance, selenium dioxide (SeO2) can be prepared by burning selenium in the presence of oxygen:
Se+O2→SeO2
Another method involves the reaction of selenium with sulfuryl chloride (SO2Cl2) to form selenium dichloride (SeCl2), which can further react to produce selenium(IV) compounds .
Industrial Production Methods
Industrially, selenium(IV) compounds are often produced as by-products of the refining of metal ores, particularly copper. The selenium recovered from these processes is then subjected to various chemical reactions to produce selenium(IV) compounds such as selenium dioxide and selenium tetrafluoride .
Análisis De Reacciones Químicas
Types of Reactions
Selenium(IV) compounds undergo various chemical reactions, including:
Oxidation: Selenium(IV) can be further oxidized to selenium(VI) compounds.
Reduction: Selenium(IV) can be reduced to elemental selenium or selenium(II) compounds.
Substitution: Selenium(IV) compounds can participate in substitution reactions where ligands are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with selenium(IV) compounds include sulfuryl chloride, hydrogen peroxide, and various acids. For example, selenium dioxide can be reduced by hydrogen sulfide to form elemental selenium:
SeO2+2H2S→Se+2H2O+S2
Major Products
The major products formed from reactions involving selenium(IV) compounds depend on the specific reaction conditions and reagents used. For instance, the reaction of selenium dioxide with hydrogen peroxide produces selenic acid (H2SeO4) .
Aplicaciones Científicas De Investigación
Selenium(IV) compounds have a wide range of applications in scientific research:
Chemistry: Selenium(IV) compounds are used as reagents in organic synthesis and as catalysts in various chemical reactions.
Biology: Selenium is an essential trace element in biology, and selenium(IV) compounds are studied for their roles in antioxidant defense and thyroid hormone metabolism.
Medicine: Selenium(IV) compounds are investigated for their potential therapeutic effects, including anticancer properties and their role in preventing oxidative stress-related diseases.
Industry: Selenium(IV) compounds are used in the glass and ceramics industry, as well as in the production of pigments and as additives in lubricants
Mecanismo De Acción
The mechanism of action of selenium(IV) compounds involves their ability to participate in redox reactions Selenium(IV) can act as an oxidizing agent, accepting electrons from other moleculesSelenium(IV) compounds can also interact with thiol groups in proteins, affecting their function and activity .
Comparación Con Compuestos Similares
Selenium(IV) compounds can be compared with other chalcogen compounds, such as sulfur and tellurium compounds. While sulfur and selenium share similar chemical properties, selenium compounds often exhibit higher reactivity and different biological roles. For example, selenium is more effective than sulfur in certain antioxidant functions due to its ability to form selenoproteins. Similar compounds include:
- Sulfur dioxide (SO2)
- Tellurium dioxide (TeO2)
- Selenous acid (H2SeO3)
- Selenic acid (H2SeO4) .
Selenium(IV) compounds are unique in their ability to form stable selenoproteins, which are essential for various biological functions, distinguishing them from their sulfur and tellurium counterparts.
Propiedades
Número CAS |
22541-55-5 |
|---|---|
Fórmula molecular |
Se+4 |
Peso molecular |
78.97 g/mol |
Nombre IUPAC |
selenium(4+) |
InChI |
InChI=1S/Se/q+4 |
Clave InChI |
VKDXOLSWFYDUNP-UHFFFAOYSA-N |
SMILES canónico |
[Se+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


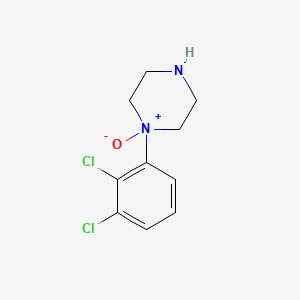
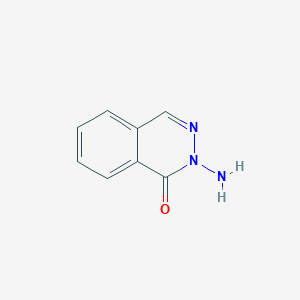
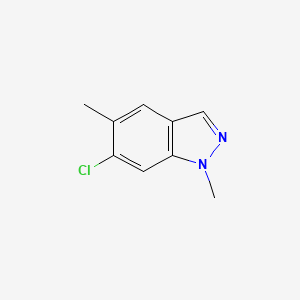
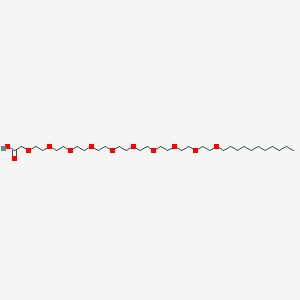


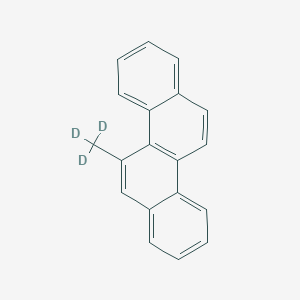
![(2S)-2-amino-2-(3-fluorophenyl)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13839195.png)
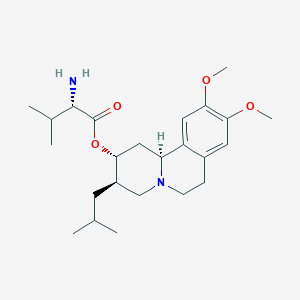
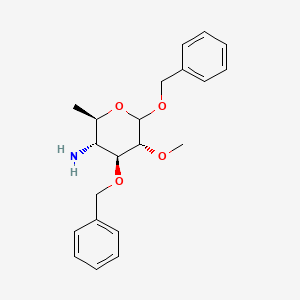
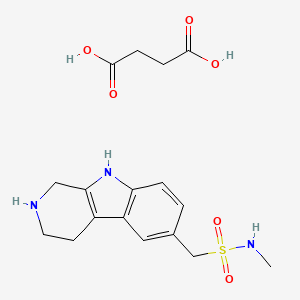
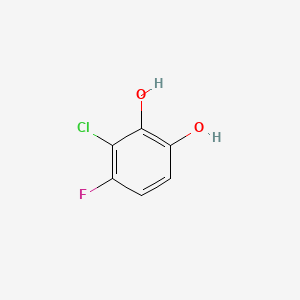
![(3beta,23beta)-14,15,16,17-Tetradehydroveratraman-3,23-diol hydrochloride;(2S,3R,5S)-2-[(1S)-1-[(3S,6aR,11aS,11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol hydrochloride](/img/structure/B13839239.png)
![N,N-diethylethanamine;[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13839250.png)
